molecular formula C11H20BrNO B1408412 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one CAS No. 1592782-03-0

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B1408412
CAS No.: 1592782-03-0
M. Wt: 262.19 g/mol
InChI Key: GLYIHZJNKXPAAX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom attached to a carbonyl group, which is further connected to a piperidine ring substituted with two methyl groups

Preparation Methods

The synthesis of 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound can be used in studies investigating the biological activity of brominated ketones and their derivatives.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group are key functional groups that participate in various chemical reactions. The compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in the structure and function of these biomolecules, potentially resulting in biological effects.

Comparison with Similar Compounds

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one can be compared with other brominated ketones and piperidine derivatives. Similar compounds include:

    2-Bromo-1-(piperidin-1-yl)-2-methylpropan-1-one: Lacks the dimethyl substitution on the piperidine ring.

    1-(4,4-Dimethylpiperidin-1-yl)-2-methylpropan-1-one: Does not contain the bromine atom.

    2-Chloro-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one: Contains a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-10(2)5-7-13(8-6-10)9(14)11(3,4)12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYIHZJNKXPAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C(C)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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